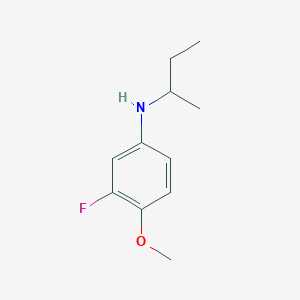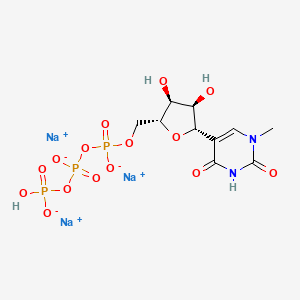![molecular formula C7H8OS B13646213 5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol is an organic compound with a unique structure that includes a cyclopentane ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, such as a cyclopentadiene derivative, with sulfur-containing reagents. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Applications De Recherche Scientifique
5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 2-(2-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile
Uniqueness
5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Propriétés
Formule moléculaire |
C7H8OS |
|---|---|
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
5,6-dihydro-4H-cyclopenta[b]thiophen-6-ol |
InChI |
InChI=1S/C7H8OS/c8-6-2-1-5-3-4-9-7(5)6/h3-4,6,8H,1-2H2 |
Clé InChI |
OUWYQGZUMKDHAM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1O)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)

![(1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane](/img/structure/B13646168.png)






![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)


